4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine
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Overview
Description
4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with an imidazole ring, which is further substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Substitution with 3-Chlorophenyl Group: The imidazole ring is then substituted with a 3-chlorophenyl group using a suitable halogenation reaction.
Formation of Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of azido-substituted imidazole derivatives.
Scientific Research Applications
4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-(3-Bromophenyl)-1H-imidazol-1-yl)piperidine: Similar structure but with a bromine atom instead of chlorine.
4-(2-(3-Fluorophenyl)-1H-imidazol-1-yl)piperidine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-(2-(3-Chlorophenyl)-1H-imidazol-1-yl)piperidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
Molecular Formula |
C14H16ClN3 |
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Molecular Weight |
261.75 g/mol |
IUPAC Name |
4-[2-(3-chlorophenyl)imidazol-1-yl]piperidine |
InChI |
InChI=1S/C14H16ClN3/c15-12-3-1-2-11(10-12)14-17-8-9-18(14)13-4-6-16-7-5-13/h1-3,8-10,13,16H,4-7H2 |
InChI Key |
PZKYHFJUCFXUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CN=C2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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